molecular formula C14H17ClN2O6S B2693470 1-[4-(Aminosulfonyl)phenyl]-2,4,6-trimethyl-pyridinium perchorate CAS No. 83439-56-9

1-[4-(Aminosulfonyl)phenyl]-2,4,6-trimethyl-pyridinium perchorate

Cat. No.: B2693470
CAS No.: 83439-56-9
M. Wt: 376.81
InChI Key: AJBZTFFKRXFWJS-UHFFFAOYSA-M
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Description

1-[4-(Aminosulfonyl)phenyl]-2,4,6-trimethyl-pyridinium perchorate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridinium core substituted with an aminosulfonyl phenyl group and three methyl groups, making it a subject of interest in both organic and medicinal chemistry.

Preparation Methods

The synthesis of 1-[4-(Aminosulfonyl)phenyl]-2,4,6-trimethyl-pyridinium perchorate typically involves multiple steps, starting with the preparation of the pyridinium core. The synthetic route may include:

    Formation of the Pyridinium Core: This can be achieved through the reaction of 2,4,6-trimethylpyridine with a suitable electrophile.

    Introduction of the Aminosulfonyl Phenyl Group: This step involves the nucleophilic substitution of the pyridinium core with 4-aminosulfonylbenzene.

    Formation of the Perchlorate Salt: The final step involves the reaction of the intermediate compound with perchloric acid to form the perchlorate salt.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-[4-(Aminosulfonyl)phenyl]-2,4,6-trimethyl-pyridinium perchorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can convert the aminosulfonyl group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium core.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-(Aminosulfonyl)phenyl]-2,4,6-trimethyl-pyridinium perchorate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(Aminosulfonyl)phenyl]-2,4,6-trimethyl-pyridinium perchorate involves its interaction with molecular targets such as enzymes and receptors. The aminosulfonyl group can form hydrogen bonds with target molecules, while the pyridinium core can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

1-[4-(Aminosulfonyl)phenyl]-2,4,6-trimethyl-pyridinium perchorate can be compared with similar compounds such as:

    N-[4-(Aminosulfonyl)phenyl]-2-methylpropanamide: This compound has a similar aminosulfonyl phenyl group but differs in the core structure.

    N-[4-(Aminosulfonyl)phenyl]-2-mercaptobenzamide: This compound features a benzamide core instead of a pyridinium core.

    N-[4-(Aminosulfonyl)phenyl]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: This compound has a more complex structure with additional functional groups.

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(2,4,6-trimethylpyridin-1-ium-1-yl)benzenesulfonamide;perchlorate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N2O2S.ClHO4/c1-10-8-11(2)16(12(3)9-10)13-4-6-14(7-5-13)19(15,17)18;2-1(3,4)5/h4-9H,1-3H3,(H2,15,17,18);(H,2,3,4,5)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJBZTFFKRXFWJS-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=[N+](C(=C1)C)C2=CC=C(C=C2)S(=O)(=O)N)C.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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